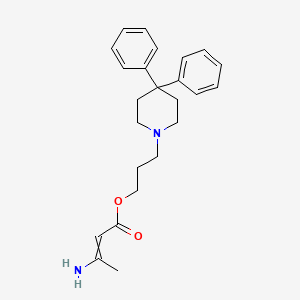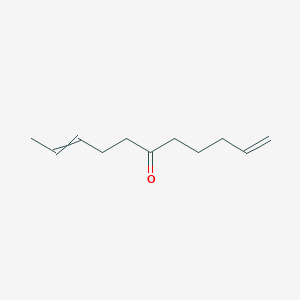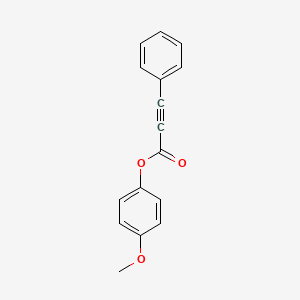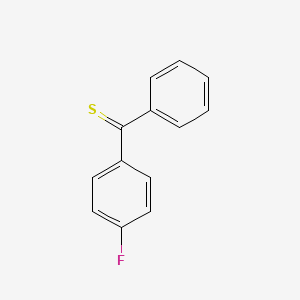
(4-Fluorophenyl)(phenyl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(phenyl)methanethione is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring and a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(phenyl)methanethione can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with thiobenzamide under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as montmorillonite K-10 can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(phenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methanethione group reduced to methylene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl)(phenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(phenyl)methanethione involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like MGL and FAAH, preventing their normal function. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl(morpholino)methanethione: Similar structure but with a morpholine ring instead of a fluorine atom.
1-(4-Chlorothiobenzoyl)piperidine: Contains a chlorine atom instead of fluorine and a piperidine ring.
Uniqueness
(4-Fluorophenyl)(phenyl)methanethione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
109754-19-0 |
|---|---|
Molecular Formula |
C13H9FS |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(4-fluorophenyl)-phenylmethanethione |
InChI |
InChI=1S/C13H9FS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
LOMGXMCLYNVJRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


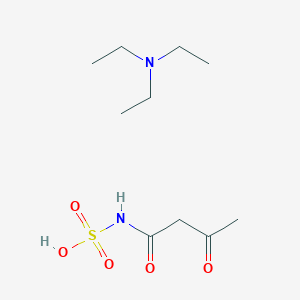
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)


![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
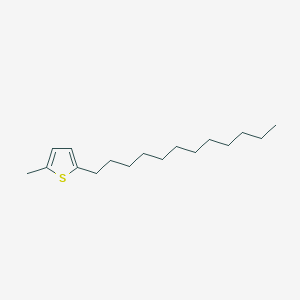

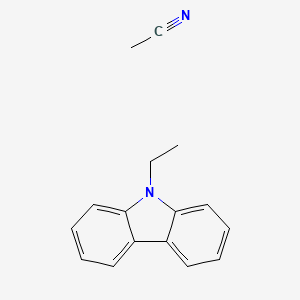
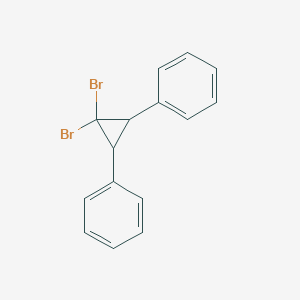
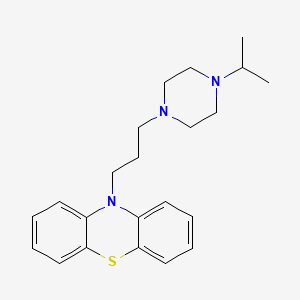
![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)
